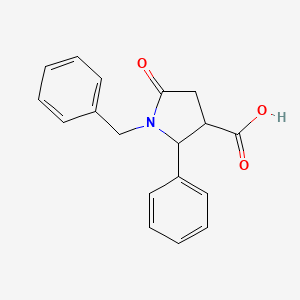

1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Descripción general

Descripción

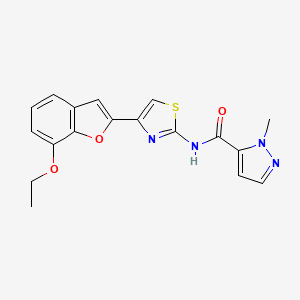

“1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a compound that incorporates both a pyrrolidinone part and other nitrogen-containing heterocyclic fragments . The empirical formula is C19H19NO3 and the molecular weight is 309.36 .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of succinic anhydride and N-benzylidene-benzylamine . This reaction gives rise to the corresponding substituted trans-5-oxopyrrolidine-3-carboxylic acid .

Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The pyrrolidine ring is incorporated in various compounds with biological and pharmaceutical activities .

Chemical Reactions Analysis

The reaction of succinic anhydride with N-arylidene-N-alkylamines represents a straightforward pathway to the synthesis of the pyrrolidinone ring, giving rise to trans- and cis-1-alkyl-2-aryl-5-oxopyrrolidine-3-carboxylic acids in one step .

Physical And Chemical Properties Analysis

The compound has a polar nature due to the carbonyl group, which contributes to the stability of the molecule . The electronegative potential on the MESP map refers to an area mostly comprised of lone pairs that would favor hydrogen bonding interactions and electrophilic attack .

Aplicaciones Científicas De Investigación

Spectroscopic Analysis and Theoretical Approach

1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has been characterized using various spectroscopic and computational methods. A study conducted by Devi et al. (2018) utilized techniques like single-crystal X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and density functional theory (DFT). This comprehensive analysis provided insights into the compound's structural and thermodynamic parameters, electrostatic potential, electrophilicity, chemical potential, and hyperconjugative interactions. These findings are crucial for understanding the compound's chemical properties and potential applications in various fields of research (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).

Synthesis for Biologically Active Compounds

The compound has been synthesized for use as a key chiral building block in the creation of biologically active compounds. Ohigashi et al. (2010) established a practical and efficient synthesis method utilizing a stereospecific and regioselective process, highlighting its importance in pharmaceutical and biochemical research (Ohigashi, Kikuchi, & Goto, 2010).

Parallel Synthesis in Medicinal Chemistry

Črček et al. (2012) demonstrated the use of this compound in the parallel synthesis of a library of pyrimidine-5-carboxamides. This approach is significant for medicinal chemistry, as it allows for the rapid generation of diverse compounds for potential therapeutic use (Črček, Baškovč, Grošelj, Kočar, Dahmann, Stanovnik, & Svete, 2012).

Antimicrobial Activity

K. Sreekanth and A. Jha (2020) developed a microwave-assisted synthesis method for derivatives of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid. These derivatives exhibited promising antimicrobial properties, highlighting the compound's potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Molecular Modeling and DFT Studies

Devi et al. (2018) also conducted molecular modeling and DFT studies on novel derivatives of the compound. This research is crucial for understanding the nonlinear optical properties and potential applications in materials science (Devi, Fatma, Bishnoi, Srivastava, Shukla, & Kumar, 2018).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h1-10,15,17H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXRDFRRCPUUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide](/img/structure/B2558732.png)

![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)

![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)

![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)

![4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2558748.png)

![6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2558750.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)